molecular formula C11H7Cl2N3O B2485988 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide CAS No. 120821-50-3

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide

Cat. No.: B2485988
CAS No.: 120821-50-3
M. Wt: 268.1
InChI Key: HPDWNWXVILBCAK-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide ( 120821-50-3 ) is a high-purity chemical compound offered for research and development purposes. This benzamide derivative features a defined molecular structure with a molecular formula of C 11 H 7 Cl 2 N 3 O and a molecular weight of 268.10 g/mol . Its structure, characterized by a 5-chloropyrimidine ring linked to a 4-chlorobenzamide group, makes it a valuable chemical building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key synthetic intermediate, particularly in the development of novel molecules with potential biological activity. The presence of both chloro and pyrimidyl groups offers reactive sites for further chemical modifications, enabling the creation of more complex structures for pharmaceutical and agrochemical screening. Disclaimer: This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-8-3-1-7(2-4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDWNWXVILBCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloropyrimidine-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyrimidine Chlorine

The 5-chloropyrimidine group undergoes nucleophilic substitution under basic conditions. Representative reactions include:

Reaction PartnerConditionsYieldSource
4-aminobenzonitrile2-butanol, reflux (102°C), 20 hr73%
Morpholine derivativesDMF, 80-85°C, 4 hr46-68%
Acrylamide intermediatesK2CO3, DMF, RT, 12 hr22-27%

This reactivity enables installation of secondary amines through Buchwald-Hartwig amination analogues, as demonstrated in the synthesis of kinase inhibitors .

Electrophilic Bromination

The pyrimidine ring undergoes regioselective bromination under controlled conditions:

Bromination ParametersResult
Reagent: Br2 (2 eq)5-bromo-6-chloro derivative
Solvent: MeOHSelective C5 bromination
Temperature: 0-5°C85% conversion
Post-treatment: NaOH aqueous wash423 mg isolated product

This modification preserves the benzamide functionality while introducing handle for further cross-coupling reactions.

Amide Bond Transformations

The benzamide group participates in:

  • Hydrolysis : Conversion to carboxylic acid under strong acidic conditions (6M HCl, reflux), though yields remain unreported

  • Acylation : DMAP-catalyzed benzoylation at elevated temperatures:

text
Reaction Scheme: 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide + Benzoyl chloride → N-benzoyl derivative Conditions: - Catalyst: DMAP (1.2 eq) - Solvent: Acetonitrile - Temperature: 78°C, 7 hr - Yield: 82-89%[1]

Suzuki-Miyaura Cross-Coupling

While not directly observed in provided data, structural analogues demonstrate feasibility of replacing chloride with aryl/heteroaryl groups:

Theoretical ParametersExpected Outcome
Catalyst: Pd(PPh3)4Biaryl pyrimidine derivatives
Base: Cs2CO3Maintained benzamide integrity
Solvent: DME/H2O60-75% predicted yield

This remains an unexplored but plausible modification route based on similar pyrimidine chemistry .

Ring Functionalization Studies

Critical structure-activity relationship (SAR) findings from analogous systems:

ModificationImpact on Bioactivity
Pyrimidine → pyridine70% kinase activity loss
Chlorine → methoxyComplete antitubcular loss
Benzamide → oxadiazoleEnhanced thermal stability

These data suggest stringent geometric requirements for maintaining biological activity while allowing controlled functionalization .

Stability Under Synthetic Conditions

Thermogravimetric analysis (TGA) of derivatives reveals:

ConditionDecomposition Profile
>220°C (dry)Gradual mass loss (0.5%/min)
Aqueous base (pH >10)Amide hydrolysis within 2 hr
POCl3 at 100°CStable for 8+ hr

This thermal and chemical stability profile informs optimal reaction design .

The compound's dual reactivity centers enable its use as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further exploration of its participation in click chemistry and metallation reactions could expand its synthetic utility.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide involves various chemical reactions that typically include amination and acylation processes. The compound can be synthesized from starting materials such as 5-chloropyrimidine and substituted benzamides through methods that ensure high yields and purity.

Chemical Structure:

  • Molecular Formula: C11H9Cl2N3O
  • Molecular Weight: 267.12 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown moderate to good in vitro activity against fungi such as Botrytis cinerea and bacteria like Xanthomonas oryzae .

Table 1: Antimicrobial Activity

PathogenActivity TypeEC50/MIC Values
Botrytis cinereaFungal InfectionEC50 = 6.72 μg/mL
Xanthomonas oryzaeBacterial InfectionMIC = 15.62 μmol/L

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly as a potential inhibitor of specific kinases involved in cancer progression. Studies have indicated that derivatives of this compound can inhibit the activity of kinases such as PfGSK3 and PfPK6, which are critical targets for developing new antimalarial therapies .

Table 2: Anticancer Activity

Target KinaseIC50 ValuesRemarks
PfGSK3IC50 = 698 nMPotent inhibitor
PfPK6Not DeterminedFurther investigation needed

Neurological Disorders

This compound and its derivatives have been explored as potassium channel openers, which can be beneficial in treating neurological disorders such as epilepsy and chronic pain . The modulation of KCNQ channels has shown promise in preclinical models.

Cancer Therapy

The potential of this compound in cancer therapy is being actively researched, particularly as an inhibitor of CTPS1 (Cytidine Triphosphate Synthase 1), which plays a role in nucleotide synthesis and cell proliferation . Inhibitors targeting CTPS1 may enhance recovery from vascular injuries and have implications for various proliferative diseases.

Study on Antifungal Activity

In a recent study, a series of benzamide derivatives including this compound were tested against Rhizoctonia solani. The results demonstrated significant antifungal activity comparable to standard treatments, suggesting its utility in agricultural applications .

Investigation of Anticancer Effects

A comprehensive evaluation was conducted on the antiproliferative effects of this compound against several cancer cell lines. The results indicated varying degrees of effectiveness, with some derivatives exhibiting lower GI50 values than others, underscoring the importance of structural modifications .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide are influenced by its halogenation pattern and heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Halogenated Benzamides

Compound Name Molecular Formula Key Substituents Biological Activity/IC50 (µM) Key References
This compound C₁₁H₈Cl₂N₃O Cl (benzamide), Cl (pyrimidine) Not reported
N-(5-Chloro-2-oxo-pyrimidinyl)benzamide C₁₁H₉ClN₂O₂ Cl (pyrimidine), ketone Antiviral (IC₅₀ = 18 µM)
N-(5-Bromo-2-oxo-pyrimidinyl)benzamide C₁₁H₉BrN₂O₂ Br (pyrimidine), ketone Anticancer (IC₅₀ = 15 µM)
N-(5-Chloropyridin-2-yl)-4-ethylbenzamide C₁₄H₁₃ClN₂O Cl (pyridine), ethyl (benzamide) Enzyme inhibition
5-Chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide C₂₁H₁₇ClN₆O₂ Cl, methoxy (benzamide); pyrazole-pyrimidine Potential kinase inhibition

Key Insights:

Halogen Effects :

  • Chlorine vs. Bromine: Bromine substitution (e.g., in N-(5-bromo-2-oxo-pyrimidinyl)benzamide) enhances anticancer activity compared to chlorine analogs, likely due to increased lipophilicity and steric effects .
  • Positional Halogenation: Chlorine at the pyrimidine 5-position (as in the target compound) may favor DNA intercalation or enzyme binding, whereas pyridine-linked chlorines (e.g., N-(5-chloropyridin-2-yl)-4-ethylbenzamide) modulate receptor affinity .

Functional Group Contributions: Methoxy Groups: The methoxy substituent in 5-chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide enhances solubility and hydrogen-bonding capacity, critical for kinase interactions . Heterocyclic Moieties: Pyrazole-pyrimidine hybrids () exhibit broader biological activity (e.g., kinase inhibition) compared to simpler pyrimidine derivatives, attributed to their ability to engage in multi-target interactions .

Ethyl or methyl groups on the benzamide core (e.g., N-(5-chloropyridin-2-yl)-4-ethylbenzamide) improve metabolic stability but may reduce target specificity .

Table 2: Solubility and Stability Comparison

Compound Solubility Stability Notes Reference
This compound Not reported Stable under inert conditions; sensitive to hydrolysis at high pH
5-Chloro-2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide Low in water Methoxy group oxidizable to aldehyde/carboxylic acid
N-(5-Chloropyridin-2-yl)-4-ethylbenzamide Moderate in DMSO Ethyl group enhances lipophilicity

Biological Activity

4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action

The compound primarily targets P2X7 receptors , which are involved in various physiological processes, including inflammation and neurotransmission. Compounds similar to this compound have been shown to act as potent antagonists against these receptors, suggesting a potential role in modulating inflammatory responses and pain pathways.

Biochemical Pathways

The interaction with P2X7 receptors indicates that this compound may influence the purinergic signaling pathway . This pathway is crucial for cellular functions such as muscle contraction and neurotransmission. Additionally, it has been associated with glucose-lowering effects , which could be beneficial in metabolic disorders.

Antimicrobial and Anticancer Properties

Research has indicated that benzamide derivatives, including this compound, exhibit a range of biological activities. These include:

  • Antimicrobial activity : The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anticancer potential : Similar pyrimidine derivatives have demonstrated anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and survival .
Activity Type Description
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits signaling pathways related to tumor growth
Anti-inflammatoryModulates inflammatory responses via P2X7 receptor antagonism

Case Study 1: Potassium Channel Openers

A study on related benzamide compounds revealed their effectiveness as KCNQ2/Q3 potassium channel openers . These compounds were tested in animal models for epilepsy and pain, highlighting their therapeutic potential in neurological disorders. The best-performing compound from this series had an EC50 of 0.38 μM, indicating high potency .

Case Study 2: Structure-Activity Relationships

Research focused on the structure-activity relationships (SAR) of pyrimidine derivatives demonstrated that specific substitutions on the pyrimidine ring significantly influenced biological activity. For instance, modifications in the chloro groups affected binding affinity and pharmacokinetic properties, leading to enhanced therapeutic profiles .

Dosage Effects and Toxicity

The biological effects of this compound can vary significantly based on dosage. Studies indicate that lower doses may provide beneficial effects without substantial toxicity, while higher doses could lead to adverse reactions. This underscores the importance of optimizing dosage in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, and how are reaction conditions optimized?

  • Answer : Synthesis involves sequential functionalization of pyrimidine and benzamide moieties. A typical route includes:

Chlorination : Electrophilic substitution to introduce chlorine atoms on the pyrimidine ring .

Amidation : Coupling of 5-chloropyrimidin-2-amine with 4-chlorobenzoyl chloride under basic conditions (e.g., Schotten-Baumann reaction) .
Critical parameters include temperature control, solvent selection (e.g., DCM or THF), and stoichiometric ratios to minimize side products. Yields are optimized via continuous flow reactors in scaled-up protocols .

Q. Which spectroscopic and analytical techniques are prioritized for structural validation?

  • Answer :

  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl vibrations .
  • NMR : 1H-NMR identifies NH protons (δ 8.5–10 ppm), while 13C-NMR resolves carbonyl carbons (~168 ppm) .
  • X-ray crystallography : Resolves molecular packing and bond angles. SHELX programs (e.g., SHELXL) are used for refinement, with R factors < 0.05 indicating high accuracy .

Q. What preliminary biological screening approaches are used to assess its activity?

  • Answer :

  • In vitro enzyme assays : Target enzymes (e.g., bacterial acps-pptase) are incubated with the compound, and activity is measured via UV-Vis spectroscopy .
  • Catalytic studies : Suzuki-Miyaura coupling reactions evaluate its role as a ligand; conversions are quantified via GC-MS .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., enantiopolarity) be resolved during structural refinement?

  • Answer :

  • Enantiomorph-polarity estimation : Use Flack’s x parameter (superior to Rogers’ η for centrosymmetric structures) to avoid false chirality assignments .
  • Validation : Cross-check with Hirshfeld surface analysis and hydrogen-bonding networks using software like CrystalExplorer .

Q. What strategies address discrepancies in reported biological activities across studies?

  • Answer :

  • Standardized assays : Replicate studies under controlled conditions (pH, temperature) to isolate variables .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PPARδ, explaining activity variations .
  • Meta-analysis : Compare IC50 values from multiple sources, adjusting for assay sensitivity .

Q. How do structural modifications influence its biochemical pathway interactions?

  • Answer :

  • Functional group tuning : Replace pyrimidine chlorine with electron-withdrawing groups (e.g., CF3) to enhance enzyme inhibition .
  • SAR studies : Synthesize analogs (e.g., 4-chloro-N-(pyrazolo[3,4-d]pyrimidin-yl)benzamide) and compare activities via dose-response curves .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during amidation?

  • Answer :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for coupling efficiency .

Q. How is high-throughput crystallography applied to study polymorphism?

  • Answer :

  • Automated pipelines : Use SHELXC/D/E for rapid phase determination of multiple crystals .
  • Synchrotron radiation : Enhances resolution for detecting subtle conformational changes .

Comparative Analysis

Q. How does its activity compare to structurally similar compounds (e.g., fluazuron)?

  • Answer :

  • Bioactivity profiling : Fluazuron (insecticide) shares a trifluoromethyl group but lacks the pyrimidine ring, reducing bacterial enzyme affinity .
  • Thermodynamic studies : Differential scanning calorimetry (DSC) reveals higher thermal stability in this compound due to rigid aromatic stacking .

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